3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that integrates an imidazolidin-4-one moiety with an acetylamino phenyl group, contributing to its biological activities. The molecular formula is and its molecular weight is approximately 305.29 g/mol .
This compound falls under the category of imidazolidine derivatives, specifically those containing dioxo functional groups. It is classified as a monocarboxylic acid and is structurally related to hydantoins, which are known for their pharmacological properties. The compound is identified by the CAS number 1910790-66-7 .
The synthesis of 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can be approached through several methods, typically involving the reaction of appropriate precursors under controlled conditions.
The reaction pathway generally involves the nucleophilic attack of the acetylamino group on the carbonyl carbon of the dioxoimidazolidin moiety, followed by cyclization and formation of the final product through careful temperature and pH control .
The molecular structure of 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid can be depicted using standard chemical notation:
The structure includes a propanoic acid group attached to a dioxoimidazolidine core, which is further substituted with an acetylamino phenyl group.
The compound can undergo various chemical reactions typical for carboxylic acids and amides:
Each reaction requires specific conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity .
While specific mechanisms for this compound's action are not extensively documented, its structural similarities to other biologically active compounds suggest potential mechanisms:
Research into similar compounds indicates that modifications in the imidazolidine structure can significantly alter biological activity, suggesting that this compound may have therapeutic applications .
Chemical stability is generally good under neutral pH conditions but may degrade under extreme acidic or basic environments .
3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid has potential applications in:
Its unique structure offers opportunities for further modifications that could enhance its efficacy or specificity in therapeutic applications .
The hydantoin (imidazolidinedione) core serves as the central structural element in 3-{1-[3-(Acetylamino)phenyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid, providing a rigid scaffold for functionalization. Synthesis typically begins with the construction of this heterocyclic system using cyclocondensation strategies, followed by precise regioselective modifications to install the target substituents.
The imidazolidinedione ring is efficiently constructed via Bucherer-Bergs or modified Ehrlich-Sachs cyclocondensation reactions. In the Bucherer-Bergs approach, ketones or aldehydes react with ammonium carbonate and sodium cyanide under aqueous conditions to form hydantoins. For target molecules featuring C4-alkyl/aryl substituents, a modified Ehrlich-Sachs protocol proves superior, involving the condensation of N-substituted glycines with isocyanates or urethanes under acidic catalysis.
Critical parameters influencing cyclocondensation efficiency include:
Table 1: Optimized Conditions for Hydantoin Cyclocondensation
Substrate Type | Reagent System | Temperature | Reaction Time | Yield Range |
---|---|---|---|---|
Aldehyde/Ketone | NH₄HCO₃, NaCN | 60-80°C | 8-24 hours | 45-68% |
N-Substituted Glycine | Alkyl isocyanate, TFA | 25-40°C | 2-6 hours | 72-89% |
α-Amino Ester | KOCN, HCl (aq) | Reflux | 12 hours | 55-75% |
Microwave-assisted cyclocondensation significantly enhances reaction kinetics and yield. For example, irradiating a mixture of N-(3-acetamidophenyl)glycine and ethyl isocyanate in N,N-dimethylformamide with triethylamine at 120°C for 20 minutes achieves 85% conversion to the N1-(3-acetamidophenyl)hydantoin precursor, substantially outperforming conventional heating [1]. Stereoselectivity at C4 is controlled using chiral auxiliaries or enantiopure α-amino acid precursors, enabling access to optically active hydantoins essential for structure-activity relationship studies.
Regioselective manipulation of the hydantoin ring presents challenges due to the comparable reactivity of the N1 and N3 positions and the sensitivity of the C4 carbonyl. N1-alkylation is achieved with high selectivity using 3-acetamidobenzyl bromide under phase-transfer catalysis (tetrabutylammonium bromide, 50% NaOH, CH₂Cl₂), yielding predominantly the N1-arylalkylated product (≥95:5 N1:N3 ratio). This selectivity arises from the greater acidity of the N1-H versus N3-H proton (ΔpKa ≈ 1.5 units) in unsymmetrically substituted hydantoins [3].
C4-functionalization employs electrophilic alkylation of the hydantoin enolate. Generating the enolate with lithium diisopropylamide in tetrahydrofuran at -78°C followed by addition of ethyl acrylate or methyl bromoacetate installs the propanoic acid precursor with diastereoselectivity influenced by the N1 substituent bulk. Bulky groups like 2-naphthylmethyl favor trans-isomers (dr 8:1), while smaller groups like methyl give lower selectivity (dr 1.5:1). Subsequent saponification (LiOH, THF/water) cleanly affords the C4-propanoic acid derivative without epimerization [5].
Palladium-catalyzed cross-couplings enable efficient introduction of complex aryl substituents onto the hydantoin core, particularly valuable for generating analogues with diverse N1-aryl or C4-aryl groups. These methods offer superior functional group tolerance compared to classical nucleophilic displacement.
The Buchwald-Hartwig amination directly installs the 3-(acetylamino)phenyl moiety onto pre-formed 4-(propanoic acid)hydantoins. This strategy employs palladium(II) acetate (5 mol%) with XPhos (6 mol%) as the catalytic system and cesium carbonate as base in toluene at 80-100°C. Key advantages include compatibility with the hydantoin carbonyl groups and avoidance of N1-protection requirements .
Optimization revealed that electron-deficient aryl bromides (e.g., 3-bromoacetamide) required elevated temperatures (100°C) but achieved yields exceeding 80%. Crucially, the acetamide group remains intact under these conditions. For halogenated hydantoin precursors (e.g., 4-(3-bromopropyl)hydantoin), amination with 3-aminoacetanilide proceeds efficiently using tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃, 3 mol%) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 6 mol%), yielding the target compound after in situ acetylation [7].
Suzuki-Miyaura coupling constructs biphenyl variants of the target molecule using 4-iodophenylhydantoin intermediates. The optimized protocol uses hydantoin-derived aryl iodide (1.0 equiv), arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (3 mol%), and potassium carbonate (2.0 equiv) in dimethoxyethane/water (4:1) at 85°C for 12 hours. This achieves coupling yields of 75-92% while preserving the propanoic acid chain and acetamide functionality [6].
Notably, ortho-substituted boronic acids require modified conditions: Pd(OAc)₂ with tricyclohexylphosphine tetrafluoroborate (Cy₃PHBF₄) in toluene/ethanol at reflux provides superior results for sterically hindered partners. Post-coupling hydrolysis (2M NaOH, dioxane) yields the biphenyl-4-ylpropanoic acid derivatives. This methodology efficiently generates structural analogues featuring biaryl motifs for probing structure-activity relationships at the N1 position.
Functionalization of the propanoic acid sidechain diversifies the molecular architecture and modulates physicochemical properties, enabling optimization of target interactions.
Carbodiimide-mediated coupling converts the propanoic acid into bioisosteric amides or peptide mimetics. Activation with N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equiv) and 1-hydroxybenzotriazole hydrate (HOBt, 1.2 equiv) in dichloromethane or N,N-dimethylformamide for 30 minutes precedes amine addition. Primary alkylamines (e.g., phenethylamine, cyclopropylamine) react within 2-4 hours at 25°C, yielding amides in 70-95% yield after aqueous workup .
Table 2: Amide Derivatives Synthesized via Carbodiimide-Mediated Coupling
Amine Component | Coupling Solvent | Reaction Time | Isolated Yield | Application Target |
---|---|---|---|---|
2-Phenethylamine | Dichloromethane | 3 hours | 92% | MMP-12 Inhibitor Analogues |
3-Chloroaniline | N,N-Dimethylformamide | 12 hours | 78% | FPR2 Agonist Precursors |
Piperidine | Dichloromethane | 1.5 hours | 85% | Solubility Modulation |
4-Aminotetrahydropyran | Tetrahydrofuran | 6 hours | 70% | Conformational Restriction |
Sterically hindered secondary amines (e.g., N-methylaniline) require elevated temperatures (50°C) and extended reaction times (24 hours). Peptide coupling to dipeptides (e.g., glycylphenylalanine methyl ester) proceeds efficiently using N,N′-diisopropylcarbodiimide with 4-dimethylaminopyridine catalysis, generating prodrug candidates [9].
Thioether linkages introduce sulfur bioisosteres or enable conjugation. Nucleophilic displacement of 4-(3-bromopropyl)hydantoin intermediates with thiols under basic conditions installs the thioether moiety. Optimized conditions use potassium carbonate (2.5 equiv) in acetonitrile with arylthiols (1.3 equiv) at 60°C for 6-8 hours, achieving 65-88% yield. Aliphatic thiols (e.g., ethanethiol, 1-propanethiol) react faster but require sodium hydride in tetrahydrofuran at 0°C to suppress elimination side reactions [7].
Alternatively, Michael addition to 4-(acryloyl)hydantoins offers a complementary route. Thiophenol adds quantitatively to 4-(prop-2-enoyl)hydantoin in the presence of triethylamine (1 mol%) in ethanol at 25°C within 1 hour. Subsequent hydrogenation (H₂, Pd/C) reduces the ketone to the propanoate equivalent, providing a two-step pathway to γ-thioether derivatives. These thioether modifications enhance metabolic stability and enable exploration of hydrophobic binding pockets in target proteins [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3